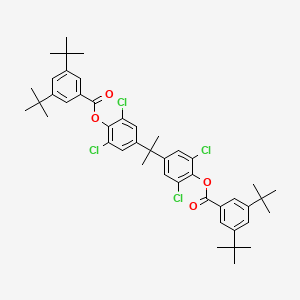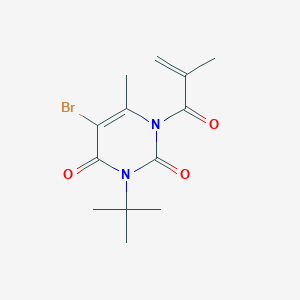![molecular formula C17H16N2O3 B3822071 ethyl 5-imino-2,4-dimethyl-5H-chromeno[4,3-b]pyridine-3-carboxylate](/img/structure/B3822071.png)
ethyl 5-imino-2,4-dimethyl-5H-chromeno[4,3-b]pyridine-3-carboxylate
Vue d'ensemble
Description
The compound “ethyl 5-imino-2,4-dimethyl-5H-chromeno[4,3-b]pyridine-3-carboxylate” is a complex organic molecule. It is closely related to the compound “methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate”, which has been studied for its formation in the ohmic-heating-assisted multicomponent Hantzsch reaction .
Synthesis Analysis
The synthesis of this compound involves a multicomponent reaction, specifically the Hantzsch reaction . This reaction involves the combination of 3-formylchromone with methyl acetoacetate and ammonium acetate, in an aqueous medium, in the presence of tetrabutylammonium bromide as a phase transfer catalyst . The reaction was performed using ohmic heating .Molecular Structure Analysis
The molecular structure of this compound was analyzed using nuclear magnetic resonance (1H and 13C-NMR, HSQC and HMBC) spectroscopy, mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) . The HMBC spectrum allowed the identification of the quaternary carbons C-5a (δC 120.3 ppm), C-4a (δC 124.2 ppm), and C-3 (δC 123.4 ppm) .Chemical Reactions Analysis
The formation of this compound as the main reaction product was observed when the reaction was performed using ohmic heating . This may lead to some speculations about the possible existence of specific effects of ohmic heating in the reactivity pathway because of the passage of an alternating electric current of high frequency within the reaction media .Physical And Chemical Properties Analysis
The title compound was isolated as a white solid, with a melting point of 233-234 °C (from ethanol) . The 1H-NMR spectrum (500.13 MHz, DMSO-d6) showed various peaks, including δ 8.26 (d, J = 7.5 Hz, 1H, H-6), 8.22 (s, 1H, H-4), 7.69 (d, J = 6.2 Hz, 1H, NH-1), and 7.46 (ddd, J = 8.2, 7.5 Hz, 1H, H-5) .Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-4-21-17(20)13-9(2)14-15(19-10(13)3)11-7-5-6-8-12(11)22-16(14)18/h5-8,18H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEWBQDHCIZXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C3=CC=CC=C3OC(=N)C2=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-{[4-({4-[(4-aminophenyl)thio]phenyl}thio)phenyl]thio}phenyl)amine](/img/structure/B3821999.png)



![2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B3822017.png)

![N-{4-(dimethylamino)-6-[2-(2-furyl)vinyl]-1,3,5-triazin-2-yl}-N'-1-naphthylurea](/img/structure/B3822040.png)

![2,6-di-tert-butyl-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)imino]methyl}phenol](/img/structure/B3822045.png)



![N,N'-[(phenylimino)di-2,1-ethanediyl]bis(4-methylbenzenesulfonamide)](/img/structure/B3822075.png)